molecular formula C19H18BrClN2O3 B2861086 N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE CAS No. 313268-66-5

N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE

Cat. No.: B2861086
CAS No.: 313268-66-5
M. Wt: 437.72
InChI Key: PZHRCTBRZIHLJD-UHFFFAOYSA-N
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Description

N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE is an organic compound with the molecular formula C15H10BrCl2NO2. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Scientific Research Applications

N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion or irritation and may be harmful if swallowed . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE can be compared with similar compounds such as:

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O3/c20-13-5-6-17(22-18(24)12-23-7-9-26-10-8-23)15(11-13)19(25)14-3-1-2-4-16(14)21/h1-6,11H,7-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHRCTBRZIHLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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